molecular formula C8H10N2O4 B13571087 4-(1-Amino-2-hydroxyethyl)-2-nitrophenol CAS No. 1270484-81-5

4-(1-Amino-2-hydroxyethyl)-2-nitrophenol

Cat. No.: B13571087
CAS No.: 1270484-81-5
M. Wt: 198.18 g/mol
InChI Key: MVHOALKAQWONGF-UHFFFAOYSA-N
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Description

4-(1-Amino-2-hydroxyethyl)-2-nitrophenol is an organic compound with the molecular formula C8H10N2O4 It is characterized by the presence of an amino group, a hydroxyl group, and a nitro group attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Amino-2-hydroxyethyl)-2-nitrophenol typically involves the nitration of 4-(1-Amino-2-hydroxyethyl)phenol. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the phenol ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(1-Amino-2-hydroxyethyl)-2-nitrophenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(1-Amino-2-hydroxyethyl)-2-nitrophenol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(1-Amino-2-hydroxyethyl)-2-nitrophenol involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo redox reactions, interact with enzymes, and modulate cellular signaling pathways. The nitro group can participate in electron transfer reactions, while the amino and hydroxyl groups can form hydrogen bonds with biological molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(1-Amino-2-hydroxyethyl)-2-nitrophenol is unique due to the presence of both an amino group and a nitro group on the phenol ring, which imparts distinct chemical reactivity and potential biological activity. The combination of these functional groups allows for diverse chemical transformations and applications in various fields .

Properties

CAS No.

1270484-81-5

Molecular Formula

C8H10N2O4

Molecular Weight

198.18 g/mol

IUPAC Name

4-(1-amino-2-hydroxyethyl)-2-nitrophenol

InChI

InChI=1S/C8H10N2O4/c9-6(4-11)5-1-2-8(12)7(3-5)10(13)14/h1-3,6,11-12H,4,9H2

InChI Key

MVHOALKAQWONGF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(CO)N)[N+](=O)[O-])O

Origin of Product

United States

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